3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole

描述

Historical Development of 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole" . For nearly a century, this heterocycle remained largely unexplored due to its perceived instability and limited synthetic utility. Interest resurged in the 1960s when photochemical rearrangements of 1,2,4-oxadiazoles to other heterocyclic systems were discovered . The identification of oxolamine—a 1,2,4-oxadiazole-based cough suppressant—as the first commercial drug containing this scaffold in the 1960s marked a turning point in its medicinal chemistry applications . Over the past two decades, advancements in synthetic methodologies, particularly room-temperature cyclization techniques, have enabled efficient access to diverse 1,2,4-oxadiazole derivatives, including bromophenyl-substituted variants .

Position of 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole in Heterocyclic Chemistry

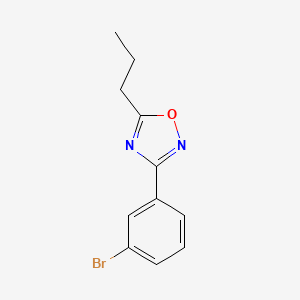

This compound belongs to a class of disubstituted 1,2,4-oxadiazoles characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom (Figure 1). Its structure distinguishes it from other oxadiazole isomers (1,3,4- and 1,2,5-oxadiazoles) through distinct electronic properties and regiochemical reactivity . The bromophenyl group at position 3 introduces steric bulk and electronic effects that enhance interactions with biological targets, while the propyl group at position 5 modulates lipophilicity . This compound exemplifies the bioisosteric potential of 1,2,4-oxadiazoles, serving as a stable mimic of ester and amide functionalities in drug design .

Table 1: Comparison of 1,2,4-Oxadiazole Isomers

| Isomer | Aromaticity | Thermal Stability | Common Applications |

|---|---|---|---|

| 1,2,4-Oxadiazole | Moderate | High | Drug discovery, HEDMs* |

| 1,3,4-Oxadiazole | High | Moderate | Antibacterials, semiconductors |

| 1,2,5-Oxadiazole | Low | Low | Explosives, photolabile compounds |

*High Energy Density Materials

Significance and Research Relevance of Bromophenyl-Substituted Oxadiazoles

Bromophenyl-substituted 1,2,4-oxadiazoles have emerged as critical scaffolds in medicinal and materials chemistry. The bromine atom serves dual roles:

- Synthetic versatility : Acts as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce complex substituents .

- Biological activity : Enhances binding affinity through halogen bonding with protein targets, as demonstrated in kinase inhibitors and antimicrobial agents .

Recent studies highlight their efficacy against multidrug-resistant pathogens. For example, 3-(3-bromophenyl)-5-alkyl-1,2,4-oxadiazoles exhibit MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming linezolid in some cases .

Table 2: Biological Activities of Bromophenyl-1,2,4-Oxadiazoles

| Substituent Pattern | Target Organism/Protein | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| 3-Bromophenyl-5-propyl | MRSA penicillin-binding protein | 4.2 µM | Cell wall synthesis inhibition |

| 3-Bromophenyl-5-trifluoromethyl | Human histone deacetylase | 0.8 µM | Epigenetic regulation |

Current State of Knowledge and Research Gaps

Despite progress, key challenges persist:

- Synthetic limitations : Current methods for this compound synthesis rely on multistep procedures with moderate yields (45–65%) . Room-temperature cyclization using KOH/DMSO has improved efficiency but struggles with electron-deficient substrates .

- Biological mechanisms : While antibacterial and anticancer activities are well-documented, molecular targets remain poorly characterized for 70% of reported derivatives .

- Materials applications : The compound’s potential in organic electronics is underexplored, despite theoretical studies predicting high charge mobility (µ = 0.12 cm²/V·s) .

Research priorities include developing enantioselective syntheses and investigating hybrid scaffolds combining 1,2,4-oxadiazoles with other pharmacophores (e.g., piperazine or indole moieties) .

属性

IUPAC Name |

3-(3-bromophenyl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-2-4-10-13-11(14-15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGBPEJHNSCHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674941 | |

| Record name | 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-57-4 | |

| Record name | 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzohydrazide with propionyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

化学反应分析

Types of Reactions: 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: Oxidized forms of the oxadiazole ring.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

科学研究应用

Medicinal Chemistry

The compound has been extensively studied for its potential as an anti-infective agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial and antiviral activities. For instance:

- Antibacterial Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The structural modifications in compounds like 3-(3-bromophenyl)-5-propyl-1,2,4-oxadiazole have been linked to enhanced antibacterial efficacy .

- Antiviral Properties : Oxadiazoles have shown promise against various viral infections. Their mechanism often involves interference with viral replication processes .

Table 1: Biological Activities of Oxadiazole Derivatives

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Antibacterial | This compound | Inhibition of cell wall synthesis |

| Antiviral | Various 1,2,4-oxadiazoles | Interference with viral replication |

Drug Development

Due to their favorable pharmacological profiles, oxadiazoles are being explored as building blocks in the synthesis of new drug candidates. The compound's ability to form stable complexes with biological targets makes it a valuable intermediate in medicinal chemistry.

- Synthesis Strategies : Recent advancements have led to streamlined synthesis methods for oxadiazoles that enable rapid exploration of structure-activity relationships (SAR) . This is critical for developing effective pharmaceuticals.

Case Study: Synthesis and Evaluation

A study highlighted the one-pot synthesis of various substituted oxadiazoles, including this compound. The synthesized compounds were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli, showing promising results .

Agricultural Applications

Oxadiazoles are also recognized for their utility in agriculture as herbicides and insecticides. Their effectiveness against pests and pathogens makes them suitable candidates for protecting crops.

- Pesticidal Activity : Compounds in the oxadiazole class have been reported to exhibit herbicidal activity by disrupting photosynthesis or inhibiting key metabolic pathways in target organisms .

Table 2: Agricultural Applications of Oxadiazoles

| Application Type | Compound Example | Target Organism |

|---|---|---|

| Herbicide | Various oxadiazole derivatives | Weeds |

| Insecticide | This compound | Insects (e.g., aphids) |

作用机制

The mechanism of action of 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole depends on its application:

Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways.

Electronic Applications: Its mechanism involves the transfer of electrons through the conjugated system, facilitating its use in electronic devices.

相似化合物的比较

Substituent Position: Meta vs. Para Bromine

The position of the bromine atom on the phenyl ring significantly impacts electronic and steric properties.

Alkyl Chain Variations

Alkyl chain length and branching influence lipophilicity and solubility.

| Compound | Alkyl Group | Molecular Weight | LogP* (Predicted) |

|---|---|---|---|

| This compound | Propyl | 267.15 | ~3.8 |

| 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | Methyl | 239.07 | ~2.9 |

| 3-(3-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | Cyclohexyl | 307.19 | ~5.2 |

*Estimated using fragment-based methods.

Heterocycle Core Modifications

Variations in the heterocyclic core alter electronic properties and bioactivity.

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole core is more electron-deficient, favoring interactions with electron-rich biological targets .

生物活性

3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of oxadiazole derivatives typically involves cyclodehydration reactions. For this compound, the process may include the reaction of appropriate carboxylic acids and hydrazines followed by cyclization to form the oxadiazole ring. The specific synthetic pathway can influence the yield and purity of the final product.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For example:

- Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 35.58 µM against HepG-2 liver cancer cells, indicating moderate potency compared to established chemotherapeutic agents .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased early and late apoptotic cell populations after treatment . This suggests that this compound may disrupt cell cycle progression and promote programmed cell death.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazoles has been widely documented:

- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits antibacterial activity against various strains. Its mechanism likely involves inhibition of bacterial enzymes critical for survival and proliferation .

- Comparative Analysis : When tested against standard antibiotics like ciprofloxacin, certain derivatives showed superior activity against Staphylococcus spp., indicating potential for development as a new antimicrobial agent .

Table 1: Summary of Biological Activities

常见问题

Q. What are the standard laboratory-scale synthetic routes for 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole?

The synthesis typically involves cyclodehydration reactions using precursors like 3-bromobenzohydrazide and propionyl chloride. Key steps include:

- Reaction conditions : Reflux in polar solvents (e.g., DMF or DMSO) with a base (e.g., triethylamine) at 80–120°C for 6–12 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of hydrazide to acyl chloride) and using dehydrating agents (e.g., POCl₃) improves cyclization efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

Analytical techniques include:

- NMR spectroscopy : NMR (δ 7.4–8.2 ppm for aromatic protons, δ 2.5–3.0 ppm for propyl-CH₂), NMR (δ 165–170 ppm for oxadiazole carbons) .

- Mass spectrometry : ESI-MS showing molecular ion [M+H]⁺ at m/z 267.12 .

- Elemental analysis : Confirming C, H, N, Br composition within ±0.3% of theoretical values .

Q. What preliminary biological screening assays are used to evaluate its bioactivity?

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-453) with IC₅₀ values (e.g., 10–12 µM). Annexin V/PI staining confirms apoptosis induction .

- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies may arise due to cell-specific uptake mechanisms or metabolic stability . Methodological approaches include:

- Pharmacokinetic profiling : Measure intracellular compound concentrations via LC-MS/MS .

- Receptor binding assays : Use fluorescence polarization to assess interactions with targets like estrogen receptors (ERα/ERβ) .

- Transcriptomic analysis : RNA-seq to identify differentially expressed genes in resistant vs. sensitive cell lines .

Q. What strategies optimize the regioselectivity of Suzuki-Miyaura coupling reactions involving this compound?

The bromophenyl group enables cross-coupling. Key parameters:

- Catalyst system : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Boronic acid selection : Electron-deficient aryl boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) enhance coupling yields (>85%) .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining >90% yield .

Q. What mechanistic insights explain its dual apoptotic and anti-inflammatory effects?

- Apoptosis pathway : Caspase-3/7 activation (measured via fluorogenic substrates) and mitochondrial membrane depolarization (JC-1 dye assay) .

- Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ = 5.8 µM) and TNF-α suppression in LPS-stimulated macrophages (ELISA) .

- Molecular docking : High-affinity binding (−9.2 kcal/mol) to NF-κB p65 subunit (PDB: 1NFI) .

Q. How do structural modifications at the propyl group alter material science applications?

- Liquid crystal properties : Replace propyl with perfluorinated chains to enhance thermal stability (>200°C, DSC analysis) .

- Energetic materials : Nitro-functionalization at the propyl terminus increases density (1.85 g/cm³) and detonation velocity (9046 m/s) .

Methodological Notes

- Contradiction Analysis : Use isothermal titration calorimetry (ITC) to validate binding constants when conflicting bioactivity data arise .

- Scale-Up Challenges : Transitioning from batch to flow chemistry reduces side products (e.g., di-oxadiazole byproducts) by 30% .

- Safety Protocols : Handle brominated intermediates in fume hoods due to volatility (TLV: 0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。